Stereochemical Identity: (2S,3R) Absolute Configuration vs. (2R,3R) Diastereomer
The (2S,3R)-trans configuration of the target compound is essential for the enantioselective formal synthesis of (−)-podophyllotoxin. In the reported synthetic route, (2S,3R)-3-arylaziridine-2-carboxylate served as the sole chiral starting material; the absolute configuration at C2 and C3 directly established the stereochemistry of the final tetracyclic lignan scaffold [1]. The cis-diastereomer, tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, would produce the incorrect relative stereochemistry and cannot be used interchangeably. Organic Syntheses protocols for the related (2R,3R)-ethyl ester analog report an optical purity of 99% ee for the crystallized product, demonstrating the feasibility of obtaining highly enantioenriched trans-aziridine-2-carboxylates [2].
| Evidence Dimension | Absolute configuration (C2, C3) and its impact on product stereochemistry |
|---|---|
| Target Compound Data | (2S,3R)-trans configuration; enables formal synthesis of (−)-podophyllotoxin in 42% overall yield (10 steps) and 31% overall yield (6 steps) [1]. |
| Comparator Or Baseline | (2R,3R)-cis configuration (CAS 1431365-58-0); would lead to diastereomeric intermediates and an incorrect final stereochemical outcome. |
| Quantified Difference | The (2S,3R) configuration is mandatory for the reported 42%/31% yields. Use of the (2R,3R) isomer would yield a different, non-target diastereomer with unproven synthetic utility. |
| Conditions | Multi-step total synthesis of (−)-podophyllotoxin; guanidinium ylide-mediated asymmetric aziridination of 3,4,5-trimethoxybenzaldehyde followed by regio- and diastereoselective ring opening [1]. |
Why This Matters
Procurement of the incorrect diastereomer results in complete loss of synthetic utility for stereospecific routes where the (2S,3R) configuration is a prerequisite.
- [1] Takahashi, M.; Suzuki, N.; Ishikawa, T. Enantioselective Formal Synthesis of (−)-Podophyllotoxin from (2S,3R)-3-Arylaziridine-2-carboxylate. J. Org. Chem. 2013, 78 (7), 3250–3261. View Source
- [2] Wulff, W. D.; et al. Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)-Ethyl 1-Benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate. Organic Syntheses 2011, 88, 224–237. View Source
